molecular formula C12H17NO B11903314 1-(Benzyloxy)-3,3-dimethylazetidine CAS No. 86044-00-0

1-(Benzyloxy)-3,3-dimethylazetidine

Cat. No.: B11903314
CAS No.: 86044-00-0
M. Wt: 191.27 g/mol
InChI Key: GBUVYBSSGNEQEP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,3-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a benzyloxy group and two methyl groups on the azetidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,3-dimethylazetidine can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3,3-dimethylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3,3-dimethylazetidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3,3-dimethylazetidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2,2-dimethylazetidine
  • 1-(Benzyloxy)-3,3-dimethylpyrrolidine
  • 1-(Benzyloxy)-3,3-dimethylpiperidine

Comparison: 1-(Benzyloxy)-3,3-dimethylazetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to five- or six-membered ring analogs.

Properties

CAS No.

86044-00-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3,3-dimethyl-1-phenylmethoxyazetidine

InChI

InChI=1S/C12H17NO/c1-12(2)9-13(10-12)14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

GBUVYBSSGNEQEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)OCC2=CC=CC=C2)C

Origin of Product

United States

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